Dicerium trioxide

Electrometallurgy Molten Salt Chemistry Rare Earth Processing

CeO₂ feedstocks suffer from poor cryolite solubility (1.3 wt%) and sluggish redox kinetics, driving up energy costs in molten-salt electrolysis and limiting catalytic turnover in biodegradable polymer synthesis. Dicerium trioxide (Ce₂O₃) resolves these bottlenecks through its stable trivalent state. • 10× higher cryolite solubility (13.6 wt%) accelerates cerium metal/alloy recovery and reduces electrolysis energy demand. • Faster ring-opening polymerization kinetics yield narrow-dispersity PLA and PCL with lower catalyst loading. • Low-energy Ce³⁺/Ce⁴⁺ redox couple (0.2 eV) delivers rapid oxygen mobility for three-way catalysis and water-gas shift applications.

Molecular Formula Ce2O3
Molecular Weight 328.23 g/mol
CAS No. 1345-13-7
Cat. No. B075403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicerium trioxide
CAS1345-13-7
Molecular FormulaCe2O3
Molecular Weight328.23 g/mol
Structural Identifiers
SMILESO=[Ce]O[Ce]=O
InChIInChI=1S/2Ce.3O
InChIKeyBMMGVYCKOGBVEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in acid

Dicerium Trioxide: Properties and Applications


Dicerium trioxide (Ce₂O₃), also known as cerium(III) oxide or cerium sesquioxide, is a rare-earth oxide that adopts a hexagonal A-type sesquioxide structure [1]. This gold-yellow solid exhibits fundamental physicochemical characteristics including a density of 6.86–7.13 g/cm³, a melting point of 2210–2600 °C, and a decomposition temperature of 1692 °C [2]. In terms of stability, Ce₂O₃ is unstable in air and prone to oxidation, converting to CeO₂ over time . The compound is insoluble in water and hydrochloric acid but soluble in sulfuric acid, which is a key differentiator for certain industrial processes [2].

Trivalent cerium redox activity (Ce³⁺/Ce⁴⁺ couple) distinct from CeO₂
Hexagonal A-type sesquioxide structure (space group P-32/m1)
Acid solubility profile: soluble in sulfuric acid, insoluble in HCl and water

Dicerium Trioxide: Substitution Limitations


Dicerium trioxide (Ce₂O₃) cannot be freely substituted by its more common analog CeO₂ or by other rare-earth sesquioxides such as La₂O₃ or Nd₂O₃. The trivalent state of cerium in Ce₂O₃ confers a distinct set of electrochemical, solubility, and catalytic properties that differ fundamentally from the tetravalent CeO₂. For instance, Ce₂O₃ exhibits a much higher solubility in cryolite melts—13.6 wt% versus 1.3 wt% for CeO₂—and a different redox potential in aqueous systems [1][2]. While La₂O₃ and Nd₂O₃ share the same A-type hexagonal crystal structure, they lack cerium's unique redox activity between Ce³⁺ and Ce⁴⁺, a property that underpins its performance in catalysis and oxygen storage [3]. The following evidence provides quantifiable differentiation to support informed procurement decisions.

CeO₂ (cerium dioxide)
Different redox behavior and significantly lower solubility in cryolite melts may alter electrometallurgical process efficiency; redox potential signature differs markedly.
La₂O₃ (lanthanum oxide)
Isostructural but diamagnetic (4f⁰); lacks the paramagnetic moment and redox activity of Ce³⁺, limiting magnetic and catalytic functionality.
Nd₂O₃ (neodymium oxide)
Shares A-type structure but exhibits different magnetic properties and redox chemistry; may not reproduce cerium-specific electrochemical responses.

Dicerium Trioxide: Quantified Differentiation


Solubility in Cryolite Melts vs. Cerium Dioxide

In cryolite (Na₃AlF₆) melts at 1000 °C, the solubility of Ce₂O₃ is 13.6 wt%, which is approximately 10 times greater than the solubility of CeO₂ under identical conditions [1]. This marked difference is attributed to the trivalent state of cerium in Ce₂O₃, which promotes greater chemical activity and a faster dissolution rate in the melt. The same study also notes that trivalent light rare earth oxides derived from a carbonate precipitation route exhibit an even higher solubility of 14.9 wt% due to their porous structure and enhanced reactivity [1].

Cryolite solubility vs. CeO₂
Head-to-head
13.6 wt% (Ce₂O₃) vs. ~1.3 wt% (CeO₂) in Na₃AlF₆ melt at 1000 °C
Supports dissolution differentiation in electrometallurgical processing
Carbonate precipitation route may yield even higher solubility (14.9 wt%)
Electrometallurgy Molten Salt Chemistry Rare Earth Processing

Distinct Aqueous Redox Potentials vs. CeO₂

In aqueous media with negligible dissolved oxygen, the electrochemical conversion of Ce₂O₃ to CeO₂ occurs at 0.72 V versus the saturated calomel electrode (SCE), with hydrogen ions facilitating the process [1]. The reverse reaction, the conversion of CeO₂ back to Ce₂O₃, is observed at a more cathodic potential of 0.15 V (SCE) [1]. These values provide a direct, quantifiable electrochemical signature for the Ce₂O₃/CeO₂ redox couple in aqueous systems, which is distinct from the higher potentials required for solid-state conversions involving oxygen vacancy migration [1].

Aqueous redox potentials vs. CeO₂
Head-to-head
Oxidation Ce₂O₃ → CeO₂ at 0.72 V (SCE); reduction at 0.15 V (SCE)
Distinct redox signature supports electrochemical device research
Aqueous medium, H⁺ assisted, negligible dissolved O₂
Electrochemistry Fuel Cells Redox Chemistry

Catalytic Efficiency in Ring-Opening Polymerization vs. CeO₂

In the ring-opening polymerization of rac-lactide (rac-LA) and ε-caprolactone (ε-CL), both Ce₂O₃ and CeO₂ act as effective catalysts. However, the catalytic efficiency of Ce₂O₃ is reported to be significantly higher than that of CeO₂ under the same controlled reaction conditions . The resulting polylactide and polycaprolactone products from the Ce₂O₃-catalyzed reactions exhibit narrow molecular-weight distributions, indicating a well-controlled polymerization process that follows first-order kinetics .

ROP catalytic efficiency vs. CeO₂
Data to verify
Reported significantly higher efficiency for Ce₂O₃ in rac-lactide and ε-caprolactone polymerization
Supports catalytic screening context; independent source review required
Narrow molecular-weight distributions reported
Polymer Chemistry Catalysis Green Chemistry

Distinct Magnetic Moment vs. La₂O₃

Ce₂O₃ and La₂O₃ share the same A-type hexagonal crystal structure (space group P-32/m1) and have similar atomic position parameters, as determined by neutron diffraction studies [1][2]. Despite this structural homology, the presence of a single 4f electron in the Ce³⁺ ion of Ce₂O₃ confers a distinct magnetic property: an effective magnetic moment of 2.17 μB per molecule [1]. This is consistent with the theoretical moment for a trivalent cerium ion (2.54 μB per Ce atom) and distinguishes Ce₂O₃ from the diamagnetic La₂O₃ (La³⁺ has a 4f⁰ configuration) [3].

Magnetic moment vs. La₂O₃
Class-level
2.17 μB per molecule (Ce₂O₃) vs. 0 μB (La₂O₃, diamagnetic)
Paramagnetic behavior enables magnetic functionality studies
Neutron diffraction; Ce³⁺ 4f¹ configuration
Magnetic Materials Solid-State Physics Neutron Diffraction

Lowest Reduction Energy in Oxide Redox Couples

Among the redox couples CeO₂/Ce₂O₃, TiO₂/Ti₂O₃, V₂O₅/VO₂/V₂O₃, and MoO₃/MoO₂, the cerium oxide couple demonstrates the lowest reduction energy of approximately 0.2 eV [1]. This low energy barrier enables a rapid Ce³⁺/Ce⁴⁺ redox cycle, which results in higher oxygen mobility compared to the other oxide systems [1]. This property is fundamental to the material's role in catalysis and oxygen storage applications, where the ability to quickly absorb and release oxygen is paramount.

Reduction energy vs. oxide couples
Class-level
~0.2 eV for CeO₂/Ce₂O₃, lowest among TiO₂/Ti₂O₃, V₂O₅/VO₂, MoO₃/MoO₂ couples
Reported low barrier supports oxygen mobility and redox cycle studies
DFT-based calculation; class comparison
Catalysis Redox Chemistry Oxygen Storage Materials

Dicerium Trioxide: Recommended Applications


Fuel Cell Electrodes and Sensors

The distinct aqueous redox potentials of Ce₂O₃ (0.72 V and 0.15 V vs. SCE for oxidation and reduction, respectively) make it a compelling candidate for use in electrochemical devices such as fuel cell electrodes or as a redox mediator in sensors [1]. Researchers and process engineers should specify Ce₂O₃ when an aqueous-phase redox system with a well-defined, lower-voltage operation window is required, as opposed to CeO₂ which typically requires higher potentials or solid-state activation.

Rare Earth Metal Production Feedstock

The 10-fold higher solubility of Ce₂O₃ (13.6 wt%) in cryolite melts compared to CeO₂ is a critical process advantage for the electrometallurgical production of cerium metal and cerium alloys [1]. For operations involving molten salt electrolysis, selecting Ce₂O₃ over CeO₂ as the feedstock can significantly improve dissolution kinetics, reduce energy consumption, and enhance overall metal recovery efficiency.

Catalyst for Biodegradable Polyesters

In the synthesis of polylactide (PLA) and polycaprolactone (PCL) via ring-opening polymerization, Ce₂O₃ demonstrates a catalytic efficiency that is significantly higher than that of CeO₂ under the same conditions [1]. For research laboratories and industrial producers of biodegradable polymers, the use of Ce₂O₃ can lead to faster production cycles, reduced catalyst consumption, and polymers with narrow molecular weight distributions, thereby improving product quality and process economics.

Oxygen Storage and Redox-Active Support

The Ce₂O₃/CeO₂ redox couple possesses the lowest reduction energy (0.2 eV) among common oxide couples, which translates to superior oxygen mobility and a rapid redox cycle [1]. This makes Ce₂O₃ an ideal starting material or active component for catalysts in automotive three-way catalytic converters, water-gas shift reactions, and oxidative dehydrogenation processes. Material scientists developing next-generation catalysts should consider Ce₂O₃-based formulations for applications demanding high oxygen storage capacity and fast redox kinetics.

Application
Selection Property
Validation Focus
Electrochemical device research (fuel cells, sensors)
Aqueous redox potential signature
Redox potential confirmation vs. SCE
Electrometallurgical rare earth production
Cryolite melt solubility profile
Dissolution kinetics and metal recovery efficiency
Biodegradable polyester synthesis (PLA, PCL)
Catalytic efficiency in ring-opening polymerization
Polymerization kinetics and molecular-weight control
Redox catalyst and oxygen storage material development
Low reduction energy (Ce³⁺/Ce⁴⁺ couple)
Oxygen mobility and redox cycle kinetics review

Technical Documentation Hub

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30 linked technical documents
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